molecular formula C6H4ClN3S B8228228 5-chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione CAS No. 40851-97-6

5-chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione

Cat. No.: B8228228
CAS No.: 40851-97-6
M. Wt: 185.64 g/mol
InChI Key: LHDMCRKGLAMXJH-UHFFFAOYSA-N
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Description

5-chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione is a heterocyclic compound that belongs to the imidazopyridine family. This compound features a fused ring system consisting of an imidazole ring and a pyridine ring, with a chlorine atom at the 5-position and a thione group at the 2-position. Imidazopyridines are known for their diverse biological activities and are used in various fields including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2,3-diaminopyridine with carbon disulfide under basic conditions to form the imidazole ring, followed by chlorination at the 5-position using reagents such as phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione undergoes various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols, under conditions such as heating or the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted imidazopyridines depending on the nucleophile used.

Scientific Research Applications

5-chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or receptors involved in disease pathways. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the chlorine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: Lacks the thione group but shares the fused ring system.

    5-chloro-1H-imidazo[4,5-b]pyridine: Similar structure but without the thione group.

    2-thioxo-1H-imidazo[4,5-b]pyridine: Similar structure but without the chlorine atom.

Uniqueness

5-chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione is unique due to the presence of both the chlorine atom and the thione group, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-chloro-1,3-dihydroimidazo[4,5-b]pyridine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S/c7-4-2-1-3-5(9-4)10-6(11)8-3/h1-2H,(H2,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDMCRKGLAMXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC(=S)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001205562
Record name 5-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001205562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40851-97-6
Record name 5-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40851-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001205562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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